![molecular formula C23H26N4O2S3 B12156289 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156289.png)
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple rings, including a pyrido[1,2-a]pyrimidine core, a thiazolidine ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidine and thiomorpholine moieties. Key steps include cyclization reactions, condensation reactions, and functional group modifications. Reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), catalysts like triethylamine, and temperature control to optimize yields .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and purity, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule .
Scientific Research Applications
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-one derivatives: These compounds share a similar core structure and have been studied for their biological activity.
Thiazolidinones: Compounds with a thiazolidine ring, similar to the thiazolidine moiety in the target compound.
Pyrido[1,2-a]pyrimidines: Compounds with the same core structure but different substituents
Uniqueness
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H28N4O2S2 with a molecular weight of 468.6 g/mol. The structure incorporates a thiazolidine ring, a pyridopyrimidine core, and various functional groups that contribute to its biological properties.
Antioxidant Activity
Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antioxidant activity . The antioxidant effects are often evaluated using assays such as the TBARS assay , which measures lipid peroxidation. Compounds with cyclohexyl substitutions have shown enhanced antioxidant properties compared to their counterparts with different substituents .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and cell cycle arrest. For instance, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
3a | MCF-7 | 3.2 |
37a | A549 | 8.4 |
44 | HT-29 | 0.31 |
Enzyme Interaction
The compound interacts with various biological macromolecules , including enzymes and receptors. Preliminary studies suggest it may inhibit specific kinases involved in cancer progression, such as c-Met and Ron tyrosine kinases, which are critical in tumor growth and metastasis .
The biological activity of this compound can be attributed to its structural features:
- Thiazolidine Moiety : Known for its ability to undergo various chemical transformations, enhancing interaction with biological targets.
- Pyrido-Pyrimidine Core : Engages in electrophilic aromatic substitution reactions, which may influence its reactivity and binding affinity to target proteins.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of similar thiazolidinone derivatives on cancer cell lines, revealing that modifications at specific positions significantly altered their cytotoxicity profiles. For example, compounds with para-hydroxy substitutions exhibited enhanced anticancer activity against MCF-7 cells .
- Antioxidant Evaluation : In another study focusing on antioxidant properties, compounds related to this structure were tested for their ability to inhibit lipid peroxidation. The results indicated that structural modifications could lead to significant variations in antioxidant efficacy .
Properties
Molecular Formula |
C23H26N4O2S3 |
---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H26N4O2S3/c1-15-6-5-9-26-19(15)24-20(25-10-12-31-13-11-25)17(21(26)28)14-18-22(29)27(23(30)32-18)16-7-3-2-4-8-16/h5-6,9,14,16H,2-4,7-8,10-13H2,1H3/b18-14- |
InChI Key |
NQNKOCMDFISSCK-JXAWBTAJSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)N5CCSCC5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)N5CCSCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.